4-(1H-pyrazol-5-ylmethyl)piperidine
Overview
Description
“4-(1H-pyrazol-5-ylmethyl)piperidine” is a heterocyclic compound . It is a part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazoles are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest for many researchers . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Chemical Reactions Analysis
Pyrazole derivatives have been shown to exhibit a wide range of chemical reactions . For instance, a series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated for antimicrobial activities against three types of pathogenic bacteria and six fungal strains .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Molecular Structure Investigations : A study focused on the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insights into molecular structure through X-ray crystallography combined with Hirshfeld and DFT calculations. This research elucidates the intermolecular interactions and electronic properties, contributing to our understanding of the compound's potential applications in material science and pharmaceutical chemistry (Shawish et al., 2021).
Chemical Modifications for Enhanced Properties
Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines : Another study explored modifications of the pyrazolyl nucleus to improve water solubility, a critical aspect for the pharmaceutical application of compounds. By replacing a moiety with a 1-(substituted)piperidin-4-yl ring, researchers developed water-soluble salts showing potential as human A₃ adenosine receptor antagonists, underscoring the compound's versatility in drug design (Baraldi et al., 2012).
Novel Synthesis Methods
One-step Synthesis of Substituted Compounds : Research into efficient synthesis methods revealed a one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans. This study highlights advancements in synthetic methodologies that can streamline the production of complex molecules for various applications, from pharmaceuticals to materials science (Shestopalov et al., 2002).
properties
IUPAC Name |
4-(1H-pyrazol-5-ylmethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-4-10-5-2-8(1)7-9-3-6-11-12-9/h3,6,8,10H,1-2,4-5,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBNJMYVPOSXLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-5-ylmethyl)piperidine | |
CAS RN |
1936719-82-2 | |
Record name | 4-(1H-pyrazol-5-ylmethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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